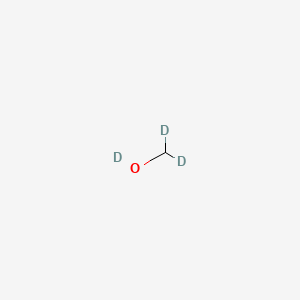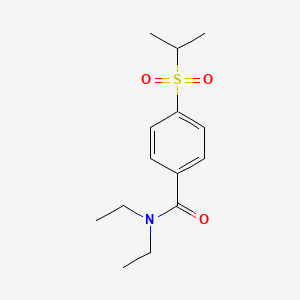
Benzamide, N,N-diethyl-p-(isopropylsulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N,N-diethyl-p-(isopropylsulfonyl)- is an organic compound with the molecular formula C14H21NO3S It is a derivative of benzamide, characterized by the presence of diethyl and isopropylsulfonyl groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N,N-diethyl-p-(isopropylsulfonyl)- typically involves the reaction of benzamide with diethylamine and isopropylsulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of Benzamide, N,N-diethyl-p-(isopropylsulfonyl)- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, N,N-diethyl-p-(isopropylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethyl or isopropylsulfonyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction can produce sulfides or thiols.
Applications De Recherche Scientifique
Benzamide, N,N-diethyl-p-(isopropylsulfonyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzamide, N,N-diethyl-p-(isopropylsulfonyl)- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide: The parent compound, which lacks the diethyl and isopropylsulfonyl groups.
N,N-Diethylbenzamide: Similar structure but without the isopropylsulfonyl group.
N,N-Diethyl-p-toluenesulfonamide: Similar sulfonyl group but with a toluene instead of a benzamide core.
Uniqueness
Benzamide, N,N-diethyl-p-(isopropylsulfonyl)- is unique due to the combination of diethyl and isopropylsulfonyl groups, which confer specific chemical and biological properties not found in its analogs. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
20884-71-3 |
|---|---|
Formule moléculaire |
C14H21NO3S |
Poids moléculaire |
283.39 g/mol |
Nom IUPAC |
N,N-diethyl-4-propan-2-ylsulfonylbenzamide |
InChI |
InChI=1S/C14H21NO3S/c1-5-15(6-2)14(16)12-7-9-13(10-8-12)19(17,18)11(3)4/h7-11H,5-6H2,1-4H3 |
Clé InChI |
YYVRGQJIOQHGEO-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)C1=CC=C(C=C1)S(=O)(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


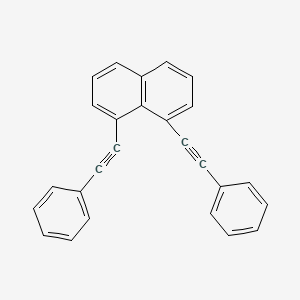
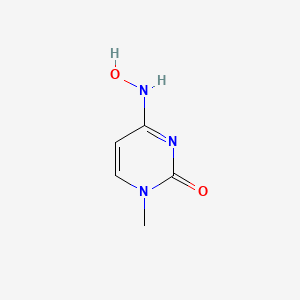
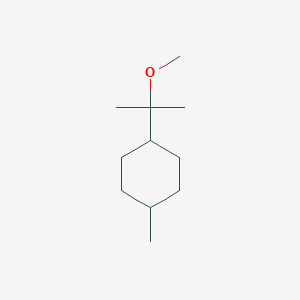
![Ethyl 4-[bis(2-fluoroethyl)amino]benzoate](/img/structure/B14717949.png)
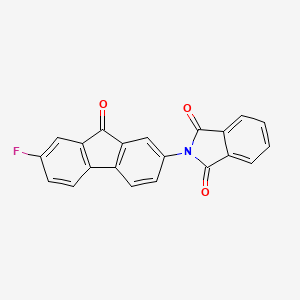
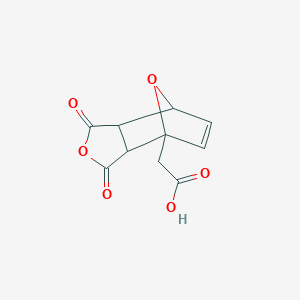
![(2Z,7E)-2,7-bis[(E)-3-phenylprop-2-enylidene]cycloheptan-1-one](/img/structure/B14717973.png)
![N-[(3,3-dimethyl-4-phenylbutylidene)amino]-2,4-dinitroaniline](/img/structure/B14717990.png)
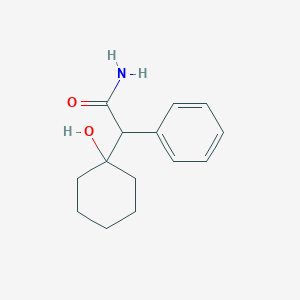
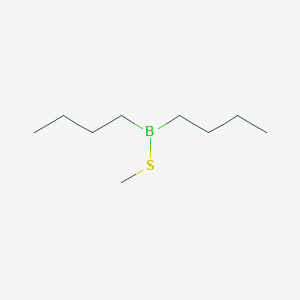
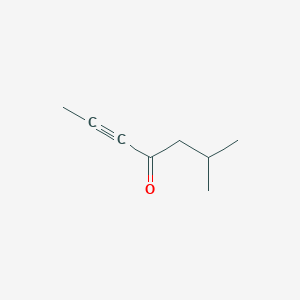
![5-Ethenylbicyclo[2.2.2]oct-2-ene](/img/structure/B14718013.png)
